molecular formula C14H9FN2O B11871777 7-Fluoro-2-phenylquinazolin-4(3H)-one

7-Fluoro-2-phenylquinazolin-4(3H)-one

Cat. No.: B11871777
M. Wt: 240.23 g/mol
InChI Key: LABBHVIJMVUPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-phenylquinazolin-4(3H)-one (CAS 1315337-24-6) is a high-purity chemical building block belonging to the quinazolinone class of nitrogen-containing heterocycles, recognized in drug discovery as a "privileged structure" for its versatility and wide range of biological activities . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology and virology. In anticancer research, derivatives based on the quinazolin-4(3H)-one scaffold have demonstrated significant potential as inhibitors of multiple tyrosine protein kinases, which are crucial targets in oncology . Specifically, such compounds have shown potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some derivatives exhibiting activity superior to the control drug lapatinib . The structural motif is known to inhibit key signalling pathways involved in tumor progression by targeting enzymes like EGFR and VEGFR-2 . The fluorine atom at the 7-position is a common modification in medicinal chemistry, often used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. Furthermore, recent studies highlight the value of the quinazolin-4-one core in antiviral drug discovery. This scaffold has been successfully explored in the development of non-peptidic, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro), a vital enzyme for viral replication . Compounds featuring this structure have shown excellent inhibitory activity and improved drug-like properties, presenting a promising avenue for the creation of anti-COVID-19 agents . This product is supplied for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a versatile precursor for further structural elaboration and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-phenyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABBHVIJMVUPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Structure Activity Relationships Sar for 7 Fluoro 2 Phenylquinazolin 4 3h One and Its Derivatives

Fundamental Principles Governing SAR within 4(3H)-Quinazolinone Systems

The 4(3H)-quinazolinone core is a versatile scaffold whose biological activity can be tuned by substitutions at several key positions. researchgate.net SAR studies have consistently shown that positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activities. nih.govmdpi.com

Position 2: Substitution at the C-2 position is critical. The introduction of alkyl, aryl, or heteroaryl groups at this position has been shown to influence anticancer and antimicrobial properties. ijpsjournal.com For many biological targets, a substituted or unsubstituted phenyl group at C-2 is considered essential for activity. mdpi.com

Position 3: The N-3 position is another key site for modification. Attaching various moieties, including bulky side chains like phenyl groups or different heterocyclic rings, can significantly impact activity. researchgate.netmdpi.com These substitutions can influence the molecule's interaction with biological targets and alter its pharmacokinetic properties.

Positions 6 and 8: The benzene (B151609) portion of the quinazolinone ring, particularly positions 6 and 8, is also important for activity. nih.govnih.gov The introduction of halogen atoms, such as bromine or fluorine, at these positions can enhance the biological profile of the compounds. nih.govnih.gov

Systematic variations on the quinazolinone structure are often explored in three main regions: the quinazolinone ring itself (Ring 1), the substituent at position 2 (Ring 2), and the substituent at position 3 (Ring 3). nih.govacs.org

Specific Contributions of the 7-Fluoro Substituent to Biological Activity Profiles

The introduction of a fluorine atom onto a drug candidate can profoundly affect its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of the quinazolinone scaffold, halogen substituents on the benzene ring are known to be important for biological activity. nih.gov

While extensive research specifically detailing the 7-fluoro substituent's contribution is focused, the effects can be inferred from studies on related halogenated quinazolinones. For instance, the presence of a chlorine atom at the 7-position has been shown to be favorable for anticonvulsant activity. nih.govmdpi.com Fluorine, as a highly electronegative and sterically small atom, can alter the electronic distribution of the ring system and form strong hydrogen bonds with target enzymes, potentially enhancing binding affinity and efficacy. nih.gov The synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one as a precursor for other derivatives highlights its utility as a building block in creating diverse chemical libraries. researchgate.net In some quinazolinone series, 6,8-di-fluoro substitution was found to increase cytotoxic activity, indicating the positive influence of fluorine on the benzene ring portion of the scaffold. nih.gov

Positional Effects of the Phenyl Ring at C-2 on Pharmacological Efficacy

The phenyl ring at the C-2 position is a crucial determinant of pharmacological activity for many quinazolinone derivatives. nih.gov For certain targets, such as dihydrofolate reductase (DHFR), the presence of the C-2 phenyl ring is considered essential for effective inhibition. nih.govrsc.org

The substitution pattern on this phenyl ring further modulates the compound's efficacy:

Para-substitution: This position is often sensitive to modification. For antibacterial activity against S. aureus, para-substitution on the C-2 phenyl ring was generally not well-tolerated. nih.gov In the context of DHFR inhibition, electron-donating groups at the para position led to a decrease in inhibitory potential. nih.govrsc.org Conversely, for some antimicrobial activities, electron-withdrawing groups like chloro (Cl) and nitro (NO₂) at the para position of the phenyl ring were found to be important. nih.gov

Meta- and Ortho-substitution: In the development of antibacterials, meta- and ortho-substitutions on the C-2 phenyl group were found to be equally active. nih.gov

These findings underscore that the electronic nature and position of substituents on the C-2 phenyl ring must be carefully optimized depending on the desired biological target.

Table 1: Effect of C-2 Phenyl Ring Substitution on Biological Activity

Target/ActivitySubstitution PositionSubstituent TypeEffect on ActivityReference
Antibacterial (S. aureus)ParaGeneralDecreased nih.gov
Antibacterial (S. aureus)MetaGeneralActive nih.gov
Antibacterial (S. aureus)OrthoGeneralActive nih.gov
DHFR InhibitionParaElectron-donatingDecreased nih.govrsc.org
AntimicrobialParaElectron-withdrawing (e.g., Cl, NO₂)Increased nih.gov

Impact of N-3 Substituents on Target Binding and Activity Modulation

SAR studies have revealed several key trends:

Bulky and Heterocyclic Groups: The addition of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov For instance, a study on anticancer activity showed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked to N-3 were essential for anti-proliferative effects. rsc.org Another study indicated that for general cytotoxic activity, a bulky side chain such as a phenyl group at position 3, combined with an alkyl chain at position 2, could yield a successful drug candidate. mdpi.com

Specific Moieties for Targeted Activity: The nature of the N-3 substituent can be tailored for specific diseases. For example, linking thiazole, thiadiazole, or benzothiazole (B30560) rings to the N-3 position has been explored to generate compounds with antimicrobial activity. unipa.it In some cases, an amino group at position 3 was found to be a key feature for antitumor activity. researchgate.net

The flexibility of the N-3 position allows for the introduction of diverse chemical groups, enabling fine-tuning of the molecule's interaction with its biological target.

SAR Insights from Molecular Hybridization and Scaffold Modifications

Molecular hybridization, a strategy that combines two or more pharmacologically active scaffolds into a single molecule, has been effectively used with the quinazolinone core to develop novel compounds with potentially improved potency or dual activity. rsc.orgnih.gov This approach often leads to new SAR insights. nih.gov

Quinazolinone-Thiazolidinone Hybrids: The combination of a thiazolidin-4-one scaffold with a quinazolinone nucleus has been explored. SAR studies revealed that bulky, hydrophobic, and electron-withdrawing substituents on the phenyl ring attached at the N-3 position of the quinazolinone moiety are crucial for anti-proliferative activity. rsc.org

Quinazolinone-Indole Hybrids: Based on the observation that an amide group at the C-2 position of indole (B1671886) can lead to cytotoxicity, quinazolinone-based indolyl amides were designed. It was found that the substituent on the phenyl ring attached to the amide nitrogen is essential for anti-proliferative activity, with fluoro and cyclopropyl (B3062369) groups showing activity. nih.gov

Quinazolinone-Thiadiazole Hybrids: In these hybrids, electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring were found to be important for antimicrobial activity. nih.gov

Quinazolinone-Benzofuran Hybrids: A library of hybrids fusing benzofuran (B130515) with quinazolinone and imidazole (B134444) scaffolds was synthesized to create molecules with desirable cytotoxic profiles. mdpi.com

These examples demonstrate that by combining the quinazolinone core with other known pharmacophores, it is possible to generate novel chemical entities with distinct and often enhanced biological activities. nih.gov

Table 2: Examples of Quinazolinone Hybrids and SAR Findings

Hybrid ScaffoldKey SAR FindingTarget ActivityReference
Quinazolinone-ThiazolidinoneBulky, hydrophobic, electron-withdrawing group on N-3 phenyl ring is essential.Anti-proliferative rsc.org
Quinazolinone-Indolyl AmideSubstituent on the phenyl ring of the amide is essential (e.g., fluoro).Anti-proliferative nih.gov
Quinazolinone-ThiadiazoleElectron-withdrawing group on the phenyl ring is important.Antimicrobial nih.gov
Quinazolinone-BenzimidazoleAlkyl substituent at N-3 had a more significant effect than a phenyl substituent.Cytotoxic nih.gov

Advanced Computational Studies and Molecular Modeling in Quinazolinone Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as a quinazolinone derivative, and a macromolecular target, typically a protein. nih.govnih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.org MD simulations then provide a dynamic view of this complex, revealing its stability and the nature of the interactions over time. tandfonline.comresearchgate.net These techniques are crucial for understanding the molecular basis of a compound's biological activity. researchgate.net For instance, studies on various quinazolinone derivatives have successfully used these methods to investigate their binding modes with targets like matrix metalloproteinase-13 (MMP-13), Epidermal Growth Factor Receptor (EGFR), and protein kinase B (AKT). nih.govnih.govnih.gov

The effectiveness of a drug molecule is fundamentally dependent on its ability to fit snugly into the binding pocket of its target protein and form stable interactions. Computational studies are adept at characterizing these interactions. For the quinazolinone scaffold, analysis has revealed several key intermolecular forces that govern its binding to various enzymes.

Hydrogen Bonding: The quinazolinone core contains hydrogen bond donors and acceptors, such as the carbonyl oxygen and the nitrogen atoms, which frequently form crucial hydrogen bonds with amino acid residues in the active site of a protein. nih.gov For example, in studies with MMP-13, the quinazolinone skeleton has been shown to form H-bonds with residues like Ala238 and Thr245. nih.gov

Hydrophobic Interactions: The phenyl ring of 7-Fluoro-2-phenylquinazolin-4(3H)-one and the fused benzene (B151609) ring of the quinazolinone core contribute to significant hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov Docking studies of quinazoline (B50416) derivatives into the Janus kinase 2 (JAK2) binding site revealed that the quinazoline template occupies a hydrophobic region formed by residues such as Leu856, Leu932, and Gly935. nih.gov

Electrostatic and π-Interactions: The aromatic rings in quinazolinone derivatives also participate in π-π stacking, π-cation, and other electrostatic interactions. nih.govnih.gov These forces are vital for the stable orientation of the ligand within the active site. For instance, π–π stacking with a tryptophan residue has been observed in the binding of quinazolinones to AKT1. nih.gov

Table 1: Summary of Key Intermolecular Interactions for Quinazolinone Derivatives with Various Protein Targets
Protein TargetInteraction TypeKey Interacting Amino Acid ResiduesInteracting Moiety of Quinazolinone
MMP-13Hydrogen BondAla238, Thr245, Thr247Quinazolinone Skeleton
EGFRHydrogen BondMet793N1 of Quinazoline Ring
AKT1π-π StackingTRP191Aromatic Rings
JAK2Hydrophobic InteractionLeu855, Ala880, Leu932Quinazoline Template
COX-2Hydrogen BondLys241, Asn247Carbonyl Group

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which often correlates with its inhibitory activity. derpharmachemica.com This is quantified using scoring functions that calculate a binding energy value, typically in kcal/mol. tandfonline.com Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory potency. nih.gov For example, docking studies on a series of quinazolinone derivatives against AKT1 showed that compounds with lower binding free energies (e.g., -7.6 kcal/mol) also exhibited greater cytotoxic activity in vitro. nih.gov

Furthermore, by docking the same compound against multiple related protein targets, researchers can predict its selectivity profile. A compound that shows a significantly lower binding energy for the intended target compared to off-targets is predicted to be more selective, which is a desirable characteristic for minimizing side effects. This approach has been used to design selective inhibitors for targets such as EGFR and PARP1. tandfonline.comfrontiersin.orgrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties. frontiersin.org A key concept in this area is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital that is most likely to accept an electron. acs.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity. researchgate.net For the quinazolinone scaffold, FMO analysis can help explain its interaction capabilities and guide chemical modifications to tune its electronic properties for enhanced biological activity. acs.org

In Silico Predictive Modeling for Biological Activity and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). tandfonline.com In silico predictive modeling allows for the early assessment of these properties, saving significant time and resources. nih.govresearchgate.net Various computational tools and web servers, such as admetSAR and SwissADME, are used to predict these pharmacokinetic properties. nih.govresearchgate.net

Drug-likeness is another critical aspect, often evaluated using criteria like Lipinski's Rule of Five. ijpsi.orgjournaljpri.com This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational studies on various quinazolinone derivatives have shown that they generally possess favorable ADMET and drug-like properties, with many compounds adhering to Lipinski's Rule of Five. tandfonline.comnih.govresearchgate.net

Table 2: Representative In Silico Predicted ADMET and Drug-Likeness Properties for Quinazolinone Derivatives
PropertyDescriptionTypical Predicted Outcome for QuinazolinonesReference
Lipinski's Rule of FivePredicts oral bioavailabilityGenerally zero violations rsc.orgijpsi.org
Human Intestinal Absorption (HIA)Ability to be absorbed from the gutGood to excellent nih.gov
Blood-Brain Barrier (BBB) PermeabilityAbility to cross into the central nervous systemVariable, can be modified by substitution nih.gov
CYP450 InhibitionPotential for drug-drug interactionsOften predicted to be non-inhibitors of key isoforms researchgate.net
CarcinogenicityPotential to cause cancerGenerally predicted as non-carcinogenic nih.gov

Virtual Screening and De Novo Design Approaches for Novel Quinazolinone Scaffolds

Computational methods are not only for analyzing existing compounds but also for discovering new ones.

Virtual Screening: This technique involves using molecular docking to rapidly screen large databases containing millions of chemical compounds against a specific protein target. nih.gov The compounds are ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for subsequent experimental validation. derpharmachemica.com Virtual screening has been successfully applied to identify novel quinazolinone-based inhibitors for targets like JAK2 and COX-2. nih.govnih.gov

De Novo Design: This approach involves the computer-aided design of entirely new molecules that are tailored to fit the binding site of a target protein. mdpi.com Based on the structural insights gained from docking and QSAR studies of a known ligand, new functional groups can be added or existing ones modified to enhance binding interactions and improve activity. nih.gov For instance, if docking reveals an unoccupied hydrophobic pocket near a bound quinazolinone, a new derivative with an appropriate hydrophobic group can be designed to fill that pocket, potentially leading to a more potent compound. nih.govnih.govnih.gov This strategy provides a rational basis for lead optimization and the development of novel quinazolinone scaffolds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Fluoro-2-phenylquinazolin-4(3H)-one and its derivatives?

  • Methodology : A one-pot cascade synthesis using trifluoroacetic acid (TFA) as a CF₃ source and T3P as a coupling/dehydrating agent is widely employed. This method allows for diversification by varying amine and acid partners . For example, intermediates like 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one can be functionalized via nucleophilic substitution or cyclization reactions .
  • Key Steps :

  • Cyclization of substituted anthranilic acids with aldehydes/amines.
  • Chlorination using POCl₃/DMF for halogen introduction .
  • Post-synthetic modifications (e.g., alkylation, amidation) to install fluorinated or aryl groups .

Q. How are quinazolinone derivatives characterized structurally?

  • Analytical Techniques :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) and stoichiometry .

Q. What biological assays are used to evaluate quinazolinone activity?

  • Standard Tests :

  • Anti-convulsant Activity : Maximum electroshock (MES) seizure test .
  • CNS Depression : Forced swimming test (Porsolt’s despair model) .
  • Antibacterial Screening : Agar diffusion or microdilution assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluorinated quinazolinone synthesis?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance cyclization efficiency .
  • Catalyst Use : T3P improves dehydration kinetics and reduces side reactions .
  • Temperature Control : Reflux (~110°C) for 6–8 hours ensures complete cyclization .
    • Example : Substituting TFA with fluorinated acyl chlorides increases trifluoromethylation yields by 15–20% .

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine at C7 : Enhances metabolic stability and CNS penetration due to electronegativity and lipophilicity .
  • Phenyl at C2 : Improves π-π stacking with target receptors (e.g., GABAₐ for anti-convulsant effects) .
    • Data Analysis : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using dose-response curves .

Q. How can computational methods aid in quinazolinone design?

  • Approaches :

  • Molecular Docking : Predict binding affinities to targets (e.g., bacterial DNA gyrase) .
  • DFT Calculations : Optimize geometries and assess electronic effects of substituents .
    • Case Study : Docking of 7-fluoro derivatives into the ATP-binding pocket of kinases reveals hydrogen bonding with backbone amides .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

  • Troubleshooting :

  • Dynamic Effects : Rotamers or tautomers may cause split signals; variable-temperature NMR clarifies this .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., unreacted intermediates) .
    • Example : A doublet (δ 5.67 ppm) in 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one confirms NH₂ protons, ruling out tautomerization .

Q. How can green chemistry principles be applied to quinazolinone synthesis?

  • Sustainable Practices :

  • Solvent-Free Reactions : Mechanochemical grinding reduces waste .
  • Catalyst Recycling : Recover T3P via aqueous extraction .
  • Atom Economy : One-pot methods minimize step count and byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.